Methyl 2-chloro-6-methylnicotinate
Overview
Description
Methyl 2-chloro-6-methylnicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position on the nicotinate ring. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-methyl-nicotinic acid. The process typically involves the following steps:
Starting Material: 2-chloro-6-methyl-nicotinic acid.
Reagents: Potassium carbonate and methyl iodide.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is stirred at room temperature for 18 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: Methyl 2-chloro-6-methyl-3-hydroxynicotinate.
Oxidation: Methyl 2-chloro-6-carboxynicotinate.
Scientific Research Applications
Methyl 2-chloro-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-methylnicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the chlorine and methyl substituents.
2-chloro-6-methyl-nicotinic acid: The acid form of the compound.
Methyl 2-chloro-3-methylnicotinate: Differently substituted isomer.
Uniqueness
Methyl 2-chloro-6-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-6-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDOGHJQHIIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516619 | |
Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53277-47-7 | |
Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methyl-nicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-chloro-6-methylnicotinate in the synthesis of benzo[g]quinolines?
A1: this compound serves as a key starting material in the synthesis of benzo[g]quinolines []. It undergoes a nickel-catalyzed coupling reaction with benzyl zinc bromide to form Methyl 2-benzyl-6-methylnicotinate. This compound then undergoes a series of reductions, oxidations, and finally cyclization to yield the desired benzo[g]quinoline derivative [].
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